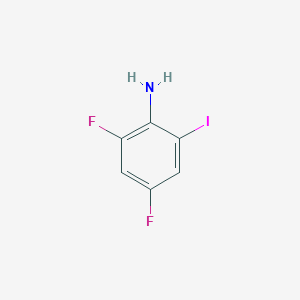

![molecular formula C14H8O4 B1331649 3-氧代-3H-苯并[f]色烯-2-羧酸 CAS No. 4361-00-6](/img/structure/B1331649.png)

3-氧代-3H-苯并[f]色烯-2-羧酸

描述

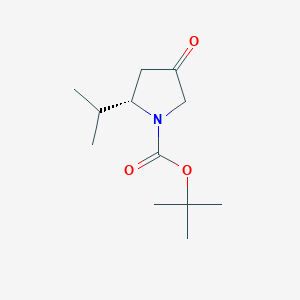

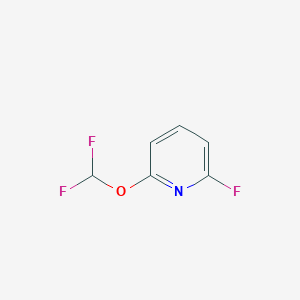

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid is a useful research compound. Its molecular formula is C14H8O4 and its molecular weight is 240.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

3-氧代-3H-苯并[f]色烯-2-羧酸:科学研究应用的综合分析

抗增殖剂在癌症研究中的应用: 这种化合物已被研究作为针对人类非小细胞肺癌(NSCLC)细胞系(如 A549 和 NCI-H460)的抗增殖剂。 3-氧代-3H-苯并[f]色烯-2-羧酸的衍生物在抑制这些癌细胞增殖方面显示出有希望的结果 .

荧光研究: 该化合物的衍生物已被合成用于荧光研究,这在包括生物成像和分子探针在内的各种研究应用中至关重要 .

与金属离子的相互作用: 研究人员已经研究了 3-氧代-3H-苯并[f]色烯-2-羧酸与 Eu(III) 等金属离子的相互作用。 这些研究对于了解该化合物在创造具有特定性质的复杂分子方面的潜在用途非常重要 .

溶剂适用性分析: 研究还集中在寻找最合适的溶剂来追踪与该化合物络合的金属离子的发射带。 甲醇和 DMSO 被确定为进行此类光谱研究的合适溶剂 .

衍生物的合成: 该化合物是合成具有不同性质和潜在科学研究应用的各种衍生物的关键中间体 .

传统医学: 虽然与 3-氧代-3H-苯并[f]色烯-2-羧酸没有直接关系,但色烯类化合物总体上已被用于治疗痢疾、淋病和梅毒等疾病的传统药物。 这突出了色烯类化合物在药物化学中的更广泛意义 .

作用机制

Target of Action

It has been reported that this compound exhibits significant fluorescence properties , suggesting potential interactions with various biological targets.

Mode of Action

It has been suggested that this compound may interact with its targets through a mechanism involving photoinduced electron transfer (pet)

Biochemical Pathways

The specific biochemical pathways affected by 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid are currently unknown . Given its potential as a fluorescence compound , it may be involved in pathways related to cellular signaling or other processes that can be monitored using fluorescence techniques.

Result of Action

One study suggests that a derivative of this compound can induce a dose- and time-dependent proliferation inhibition of a549 and nci-h460 cells , indicating potential antitumor activity.

Action Environment

The action of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid may be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be traced in certain solvents such as methanol and DMSO , suggesting that the solvent environment may affect its action, efficacy, and stability.

生化分析

Biochemical Properties

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to interact with sodium ions, acting as a chemosensor through a chelation quenched fluorescence (CHQF) phenomenon . This interaction is selective towards sodium ions, with a binding stoichiometry of 1:2 and involves photoinduced electron transfer (PET) mechanisms . Additionally, derivatives of this compound have shown antiproliferative activity against human non-small cell lung cancer cell lines by inducing apoptosis and arresting the cell cycle .

Cellular Effects

The effects of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by inducing dose- and time-dependent proliferation inhibition in A549 and NCI-H460 human non-small cell lung cancer cells . This compound elevates intracellular reactive oxygen species (ROS) levels, leading to apoptosis and cell cycle arrest . These effects suggest its potential as an antitumor agent.

Molecular Mechanism

At the molecular level, 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid exerts its effects through several mechanisms. It binds to sodium ions, forming a complex that quenches fluorescence through the CHQF phenomenon . The compound’s interaction with sodium ions involves both oxidative and reductive PET mechanisms, which are confirmed by density functional theory (DFT) calculations . Additionally, its antiproliferative activity is mediated by inducing apoptosis and cell cycle arrest, which are crucial for its potential use in cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid change over timeStudies have shown that its antiproliferative activity is dose- and time-dependent, indicating that prolonged exposure may enhance its efficacy . Detailed information on its degradation and long-term stability is limited.

Dosage Effects in Animal Models

The effects of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid vary with different dosages in animal models. While specific dosage studies in animal models are not extensively documented, its antiproliferative activity in cell lines suggests that higher doses may increase its efficacy

Metabolic Pathways

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its role as a chemosensor for sodium ions indicates its involvement in ion transport and regulation

Transport and Distribution

Within cells and tissues, 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. Its selective binding to sodium ions suggests that it may be localized in regions with high sodium ion concentrations . The compound’s localization and accumulation within specific cellular compartments are crucial for its function as a chemosensor and its antiproliferative activity.

Subcellular Localization

The subcellular localization of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid is essential for its activity and function. It is likely directed to specific compartments or organelles through targeting signals or post-translational modifications

属性

IUPAC Name |

3-oxobenzo[f]chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13(16)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)17/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHHFZIWCLXRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353290 | |

| Record name | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4361-00-6 | |

| Record name | 3-Oxo-3H-naphtho[2,1-b]pyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4361-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid be used for biological imaging?

A2: Potentially, yes. A derivative of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid, compound 6g, displays excellent fluorescence properties and low cytotoxicity. [] This combination makes it a promising candidate for development as a fluorescence probe in biological imaging applications.

Q2: How does 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid interact with metal ions?

A3: Studies indicate that 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid functions as a selective chemosensor for sodium ions (Na+). [] This interaction, characterized as Chelation Quenched Fluorescence (CHQF), occurs with a 1:2 binding stoichiometry. [] Density Functional Theory (DFT) calculations suggest that the interaction involves both oxidative and reductive Photoinduced Electron Transfer (PET) mechanisms. []

Q3: What is the significance of studying the interaction between 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid and biomolecules like DNA?

A4: Research exploring the interaction of a Europium (III)- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid complex with DNA, nucleosides, and nucleotides provides valuable insights into potential binding mechanisms. [] This understanding is crucial for assessing potential applications in areas such as drug development and DNA targeting.

Q4: What spectroscopic data is available for 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid?

A5: The compound has a characteristic yellow color and exhibits a melting point ranging from 235.6 to 236.7 °C. [] Spectroscopically, it displays maximum UV/Visible absorption (λmax) at 374 nm, an emission wavelength (λem) at 445 nm, and a Stokes shift of 71 nm in methanol. []

Q5: Has the structure of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid been confirmed?

A6: Yes, the structure of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid has been elucidated using a combination of spectroscopic data analysis and comparisons with existing literature. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

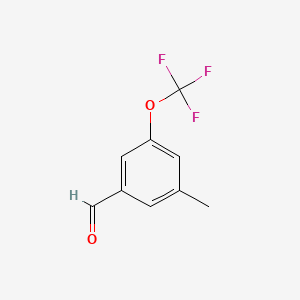

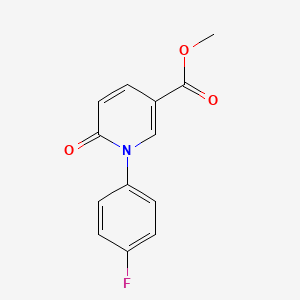

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

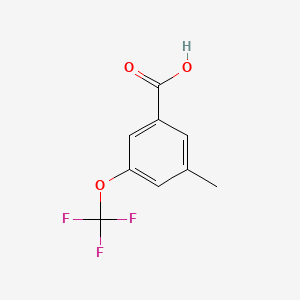

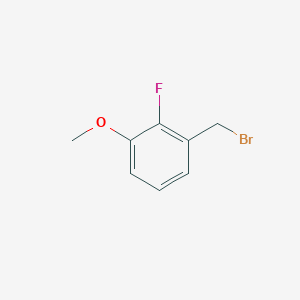

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

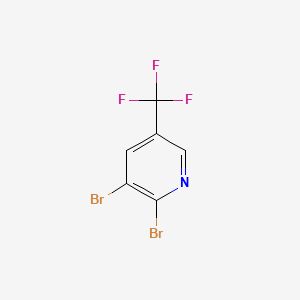

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)